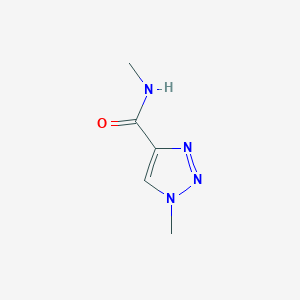

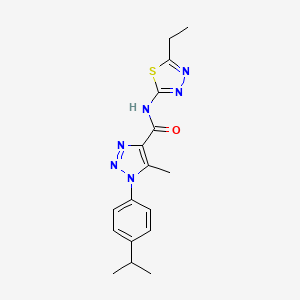

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1H-1,2,3-triazole . Triazoles are nitrogenous heterocyclic compounds that have a wide range of pharmaceutical activities .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives, including “N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide”, has been extensively studied . These compounds can be synthesized using various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . The synthetic routes used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives have been reviewed .Molecular Structure Analysis

1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

1,2,3-triazoles are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They have been reported to be inhibitors of glycogen synthase kinase-3 .Physical And Chemical Properties Analysis

1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Applications De Recherche Scientifique

Medicinal Chemistry

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide: has been investigated for its potential in medicinal chemistry. Researchers have explored its role in inhibiting specific proteins, such as the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, c-Met inhibitors like Savolitinib have shown promise in cancer therapy .

GABA A Modulation

The compound has demonstrated allosteric modulating activity on GABA A receptors. These receptors play a crucial role in neuronal signaling and are relevant in conditions like anxiety and epilepsy .

Fluorescent Probes

Researchers have utilized N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide as a fluorescent probe. Its unique properties make it suitable for tracking specific biological processes or cellular components in live cells .

Polymer Chemistry

In the field of materials science, this compound has been incorporated into polymers. For instance, it has been used in solar cell materials, contributing to improved energy conversion efficiency .

Antifungal and Antiviral Activities

While not directly related to this compound, other 1,2,3-triazoles have shown antifungal and antiviral properties. For example, derivatives of 1,2,3-triazoles have been evaluated for their inhibitory effects against influenza A viruses .

Other Applications

Beyond the mentioned areas, 1,2,3-triazoles have been explored in drug discovery, organic synthesis, supramolecular chemistry, bioconjugation, and more . Although specific studies on N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide may be limited, its structural features align with broader trends in 1,2,3-triazole research.

Mécanisme D'action

Orientations Futures

The future directions of “N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” research could involve the development of new nitrogen-stabilising products that can give reliable and consistent results, particularly for warmer climatic conditions . Another direction could be the design and synthesis of novel triazole derivatives for use in basic research and future clinical studies .

Propriétés

IUPAC Name |

N,1-dimethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-6-5(10)4-3-9(2)8-7-4/h3H,1-2H3,(H,6,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLRBWAIIHHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2609554.png)

![6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2609557.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2609562.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)